REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[C:11]([OH:14])([CH3:13])C.[OH2:15].[Li+].[OH-:17]>Cl>[CH2:2]([CH2:1][C:11](=[O:14])[C:13]([OH:17])=[O:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crude cake was rinsed with 20 ml of Et2O
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid, which
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
EXTRACTION
|
Details
|
The neutral impurities in the filtrate were extracted with Et2O
|
Type
|
WAIT
|
Details
|
any acidic material left in the acidified filtrate (pH=2 by adding HCl)
|
Type
|
EXTRACTION
|
Details
|
was extracted with Et2O (3×30 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)CC(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |